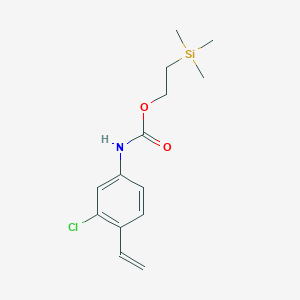
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate is an organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a vinyl group, a carbamic acid ester, and a trimethylsilanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate can be achieved through a multi-step process. One common method involves the following steps:
Preparation of 3-Chloro-4-vinyl-phenylamine: This intermediate can be synthesized via the nitration of 3-chloro-4-vinylbenzene, followed by reduction of the nitro group to an amine.
Formation of Carbamic Acid Derivative: The 3-chloro-4-vinyl-phenylamine is then reacted with phosgene to form the corresponding isocyanate.
Esterification: The isocyanate is subsequently reacted with 2-trimethylsilanyl-ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The chloro group can be reduced to a hydrogen atom, or the vinyl group can be hydrogenated to an ethyl group.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Epoxides and Diols: From oxidation of the vinyl group.
Ethyl Derivatives: From reduction of the vinyl group.
Substituted Phenyl Derivatives: From nucleophilic substitution of the chloro group.
Scientific Research Applications
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate depends on its specific application
Vinyl Group: Can undergo polymerization or addition reactions.
Chloro Group: Can participate in substitution reactions, altering the compound’s reactivity.
Carbamic Acid Ester: Can form hydrogen bonds or undergo hydrolysis under certain conditions.
Trimethylsilanyl Group: Provides steric protection and can be removed under specific conditions to reveal reactive sites.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-vinyl-phenyl)-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a trimethylsilanyl group.
(3-Chloro-4-vinyl-phenyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a trimethylsilanyl group.
(3-Chloro-4-vinyl-phenyl)-carbamic acid tert-butyl ester: Similar structure but with a tert-butyl ester instead of a trimethylsilanyl group.
Uniqueness
The presence of the trimethylsilanyl group in 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate provides unique steric and electronic properties that can influence its reactivity and stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C14H20ClNO2Si |
|---|---|
Molecular Weight |
297.85 g/mol |
IUPAC Name |
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate |
InChI |
InChI=1S/C14H20ClNO2Si/c1-5-11-6-7-12(10-13(11)15)16-14(17)18-8-9-19(2,3)4/h5-7,10H,1,8-9H2,2-4H3,(H,16,17) |
InChI Key |
CNYVFIKUIUSPCD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NC1=CC(=C(C=C1)C=C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Dimethylamino-1-[[(1H)-indol 3 yl]carbonyl]piperidine](/img/structure/B8378868.png)
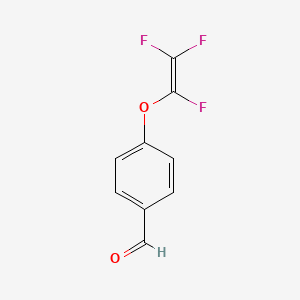
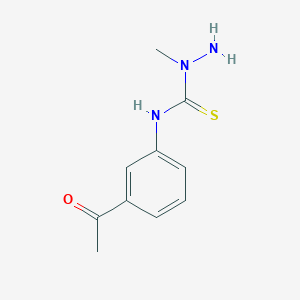
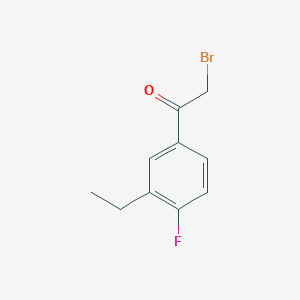
![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine](/img/structure/B8378905.png)
![4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-nitroaniline](/img/structure/B8378907.png)
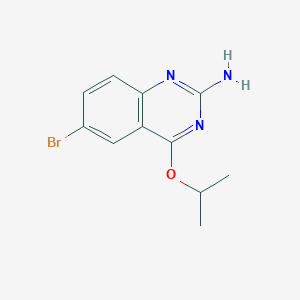

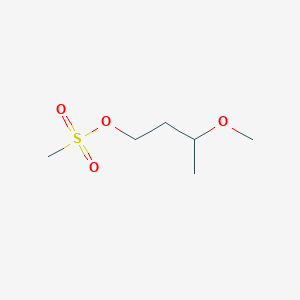
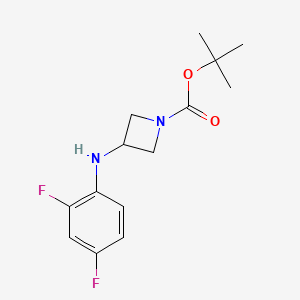

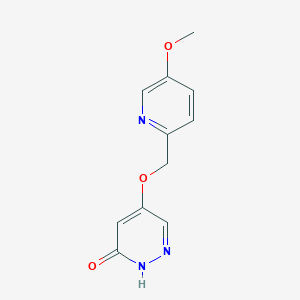
![methyl 6-[1-(4-cyanophenyl)-1H-pyrazol-5-yl]-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate](/img/structure/B8378959.png)

